N-Nitrosomethyl-N-heptylamine (NMHA): Comprehensive Structural, Physicochemical, and Analytical Profiling
N-Nitrosomethyl-N-heptylamine (NMHA): Comprehensive Structural, Physicochemical, and Analytical Profiling
Executive Summary
The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug safety, quality control, and regulatory compliance. While short-chain nitrosamines like N-Nitrosodimethylamine (NDMA) have dominated headlines, asymmetric, long-chain aliphatic nitrosamines such as N-Nitrosomethyl-N-heptylamine (NMHA) present unique analytical and toxicological challenges[1].
Listed as a carcinogen under California’s Proposition 65[2], NMHA (CAS 16338-99-1) is a highly characterized reference material and a critical target for trace-level quantification in Active Pharmaceutical Ingredients (APIs)[3]. This technical guide provides an in-depth analysis of NMHA's physicochemical properties, its mechanisms of formation and metabolic activation, and a self-validating analytical workflow for its detection.
Chemical Structure & Physicochemical Profiling
NMHA is a tertiary amine derivative characterized by a central N-nitroso group attached to a nitrogen atom, which is further bonded to a methyl group and a seven-carbon aliphatic (heptyl) chain.
Causality in Physical Properties: The length of the alkyl chain fundamentally dictates the molecule's behavior. Compared to NDMA, the extended heptyl chain in NMHA significantly increases van der Waals interactions and lipophilicity. This structural shift results in a marked decrease in water solubility and volatility, while driving the boiling point up to approximately 250.0 °C[4]. Understanding these properties is critical; the high lipophilicity dictates the choice of extraction solvents during sample preparation, while the elevated boiling point influences the selection of ionization techniques in mass spectrometry.
Table 1: Physicochemical Properties of NMHA
| Property | Value |
| IUPAC Name | N-heptyl-N-methylnitrous amide |
| CAS Registry Number | 16338-99-1[3] |
| Molecular Formula | C8H18N2O[5] |
| Molecular Weight | 158.24 g/mol [5] |
| Boiling Point | ~250.0 °C[4] |
| Vapor Pressure | 0.034 mm Hg[4] |
| Water Solubility | ~2.5 g/L[4] |
| SMILES | CCCCCCCN(N=O)C[3] |
Root Cause Analysis: Pathways of Formation
In pharmaceutical manufacturing, NMHA is typically not an intentional byproduct but forms through the nitrosation of secondary amines. When N-methylheptylamine (a secondary amine precursor or degradation product) is exposed to a nitrosating agent—such as sodium nitrite under acidic conditions—the electrophilic nitrosonium ion ( NO+ ) attacks the nucleophilic nitrogen of the amine.
Figure 1: Chemical formation pathway of NMHA via nitrosation of N-methylheptylamine.
Toxicology & Metabolic Activation
NMHA is classified as a tumorigenic and mutagenic agent, with toxicological data indicating its ability to induce DNA strand breaks and chromosomal aberrations[1][5]. The carcinogenicity of N-nitrosomethyl-n-alkylamines is dependent on in vivo metabolic activation[6].
Mechanism of Action: Upon ingestion or systemic absorption, NMHA undergoes α -hydroxylation mediated by Cytochrome P450 (CYP450) enzymes in the liver. Oxidation at the α -carbon of either the methyl or the heptyl group yields a highly unstable α -hydroxy nitrosamine intermediate. This intermediate spontaneously cleaves to form an alkyldiazonium ion (either methyldiazonium or heptanediazonium). These diazonium ions are potent electrophiles that covalently bind to nucleophilic sites on DNA (e.g., the N7 or O6 positions of guanine), leading to critical mutations if not repaired[6].
Figure 2: CYP450-mediated metabolic activation of NMHA leading to DNA alkylation.
Advanced Analytical Methodology: LC-MS/MS Protocol
Quantifying NMHA at trace levels (parts-per-billion) requires an analytical method that balances sensitivity with structural preservation.
Causality in Method Selection: While Gas Chromatography-Mass Spectrometry (GC-MS) is historically used for volatile compounds, the high boiling point (~250 °C) of NMHA necessitates elevated injector temperatures, which can induce thermal degradation of the delicate N-N=O bond. Therefore, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) utilizing Atmospheric Pressure Chemical Ionization (APCI) is the gold standard. APCI is prioritized over Electrospray Ionization (ESI) because it provides superior ionization efficiency for semi-volatile, non-polar aliphatic nitrosamines without causing severe in-source fragmentation.
Figure 3: Step-by-step UHPLC-MS/MS analytical workflow for NMHA quantification.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Weighing: Accurately weigh 100 mg of the API into a 15 mL polypropylene centrifuge tube.
-
Dissolution: Dissolve the API in 2.0 mL of LC-MS grade water or an appropriate aqueous buffer.
-
Extraction: Add 2.0 mL of Dichloromethane (DCM). Rationale: DCM is selected due to NMHA's high lipophilicity and low water solubility (~2.5 g/L)[4]. The non-polar heptyl chain ensures NMHA preferentially partitions into the organic phase, leaving polar API matrices behind.
-
Separation: Vortex vigorously for 5 minutes at 2500 rpm, then centrifuge at 4000 x g for 10 minutes to achieve distinct phase separation.
-
Concentration: Extract the lower organic layer (DCM) and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical Step: Do not apply heat during evaporation to prevent analyte loss via volatilization.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of Methanol:Water (50:50, v/v). Vortex and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: Chromatographic Separation
-
Column Selection: Use a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The long heptyl chain requires a strong hydrophobic stationary phase to ensure adequate retention and resolution from early-eluting polar interferences.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
-
Gradient Elution: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Parameters: Flow Rate: 0.4 mL/min; Injection Volume: 5 µL; Column Temperature: 40 °C.
Phase 3: MS/MS Detection
-
Source: Configure the mass spectrometer with an APCI source operating in positive ion mode.
-
MRM Transitions: Monitor the protonated precursor ion [M+H]+ at m/z 159.2. Optimize collision energies to monitor specific product ions (e.g., m/z 43.1 corresponding to the alkyl fragment).
-
Validation: Ensure the method meets ICH Q2(R1) validation parameters for specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery.
References
-
N-Nitroso-N-Methylheptylamine (NMHpA) | CAS 16338-99-1 - Veeprho Source: Veeprho URL:[Link]
-
EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES - OEHHA - CA.gov Source: California Office of Environmental Health Hazard Assessment (OEHHA) URL:[Link]
-
RTECS NUMBER-MK1260000-Chemical Toxicity Database Source: DrugFuture URL:[Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
1 In addition to the 19 constituents FDA proposes to add to the list of Harmful and Potentially Harmful Constituents, FDA should - Regulations.gov Source: Regulations.gov URL:[Link]
Sources
- 1. Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. veeprho.com [veeprho.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. RTECS NUMBER-MK1260000-Chemical Toxicity Database [drugfuture.com]
- 6. oehha.ca.gov [oehha.ca.gov]
